5-Chloro-6-hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344795 | |

| Record name | 5-Chloro-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-63-8 | |

| Record name | 5-Chloro-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxynicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-6-hydroxynicotinic Acid

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 5-chloro-6-hydroxynicotinic acid, a key heterocyclic building block with significant potential in pharmaceutical development. We delve into the experimental methodology for obtaining high-quality single crystals and determining their three-dimensional structure via single-crystal X-ray diffraction. The guide presents a comprehensive examination of the crystallographic data, including unit cell parameters, space group, and intramolecular geometry. A central focus is the elucidation of the supramolecular assembly, governed by a robust network of intermolecular hydrogen bonds. By correlating the observed solid-state architecture with fundamental physicochemical properties, this document offers valuable insights for researchers, medicinal chemists, and formulation scientists engaged in the design and development of novel therapeutics.

Introduction: Contextualizing the Importance of Crystalline Form

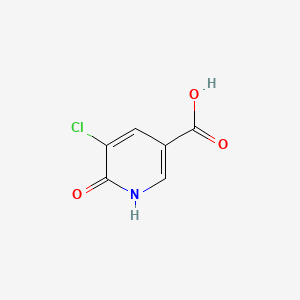

This compound (C₆H₄ClNO₃, see Figure 1) is a substituted pyridine derivative with a molecular framework that is of considerable interest in medicinal chemistry. As an analogue of nicotinic acid (Vitamin B3), its derivatives are explored for a wide range of pharmacological activities. The introduction of a chloro-substituent and a hydroxyl group can significantly modulate the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule, thereby influencing its biological interactions and pharmaceutical properties.

In the realm of drug development, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. The precise arrangement of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a foundational requirement for rational drug design and formulation. This guide elucidates the crystal structure of this compound, providing a definitive blueprint of its molecular and supramolecular architecture.

Figure 1. Chemical Structure of this compound.

From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to determining a crystal structure begins with the synthesis and subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate precision of the structure.[1]

Synthesis Overview

While various synthetic routes to this compound exist, a common approach involves the chlorination of 6-hydroxynicotinic acid. This precursor is readily accessible and can be selectively halogenated to yield the desired product. The resulting crude product is typically a microcrystalline powder which requires purification and crystallization.

Protocol for Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained via slow evaporation from an ethanolic solution. The choice of ethanol as a solvent is critical; it provides moderate solubility for the compound, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve a sample of this compound in absolute ethanol at an elevated temperature (approximately 345 K) to achieve saturation.[2][3]

-

Filtration: Hot-filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.

-

Crystal Harvest: Over a period of several days to a week, well-formed, colorless to light-yellow crystals should appear.[2] Carefully select a transparent crystal with sharp edges and no visible defects for X-ray analysis.[1]

Crystal Structure Determination: A Methodological Deep Dive

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[4][5] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The SC-XRD Experimental Workflow

The process of determining a crystal structure follows a well-defined workflow, from data collection to the final refined model.[6][7]

Figure 2. Single-Crystal X-ray Diffraction Workflow

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[4]

-

Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors to produce a list of structure factors (|F²|).

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this compound, direct methods are typically employed to derive initial phase estimates.[8] These phases, combined with the measured structure factor amplitudes, are used to calculate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.[9][10] The quality of the final model is assessed by figures of merit such as the R-factor.

Analysis of the Crystal Structure

The crystal structure of this compound has been determined and is deposited in the Cambridge Structural Database (CSD) under the accession code 768690.[11][12] The analysis reveals a well-ordered structure defined by specific intra- and intermolecular interactions.

Crystallographic Data Summary

The key crystallographic parameters for this compound are summarized in the table below.[2][3] The data confirms that the compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c.[2][3]

| Parameter | Value |

| Chemical Formula | C₆H₄ClNO₃ |

| Formula Weight | 173.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.469 Å |

| b (Å) | 10.529 Å |

| c (Å) | 11.795 Å |

| β (°) | 97.72° |

| Volume (ų) | 673.4 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293(2) K |

| CCDC Deposition Number | 768690 |

Table 1: Summary of crystallographic data for this compound. Data obtained from single-crystal X-ray diffraction experiments.[2][11][12]

Molecular Geometry and Tautomerism

A crucial aspect of hydroxypyridines is their potential to exist in tautomeric forms. The crystal structure analysis unambiguously shows that this compound crystallizes in its oxo (or pyridone) tautomeric form, specifically as 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[12][13] This is evidenced by the presence of an N-H bond and a C=O double bond within the pyridine ring.[13]

The pyridine ring itself is essentially planar, with the carboxylic acid group twisted slightly out of the plane. Bond lengths and angles within the molecule are consistent with those expected for a substituted pyridone system.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing of this compound is dominated by a robust and elegant network of intermolecular hydrogen bonds. This network is the primary force governing the supramolecular assembly of the molecules in the solid state.

The key hydrogen bonding interactions are:

-

Carboxylic Acid Dimer: Molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable supramolecular synthon.

-

Pyridone N-H···O Interaction: The N-H group of the pyridone ring acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule.

These interactions link the molecules into extended one-dimensional chains or ribbons.[14] The interplay of these hydrogen bonds creates a stable, densely packed crystal lattice, which is reflected in the compound's high melting point of over 300 °C.[2]

Figure 3. Dominant Intermolecular Interactions

Structure-Property Correlations and Implications

The detailed structural knowledge gained from this analysis has direct, practical implications for drug development:

-

High Melting Point: The extensive hydrogen bonding network explains the high thermal stability of the crystal, as significant energy is required to disrupt the lattice.[2]

-

Solubility: The prevalence of strong, directional hydrogen bonds in the crystal suggests that a considerable amount of energy (the lattice energy) will be required to break these interactions during dissolution. This insight is critical for developing strategies to enhance solubility, such as salt formation or co-crystallization.

-

Polymorphism: While only one crystalline form is reported here, the potential for different hydrogen bonding arrangements (polymorphism) must be considered.[12] Polymorph screening is a critical step in pharmaceutical development to identify the most stable and bioavailable form of an API. The crystallization conditions, particularly pH and solvent, can significantly influence which polymorph is obtained.[15]

Conclusion

This guide has provided a comprehensive technical overview of the crystal structure of this compound. Through single-crystal X-ray diffraction, it has been established that the molecule exists in its pyridone tautomeric form and assembles in the solid state through a network of strong O-H···O and N-H···O hydrogen bonds. This detailed structural blueprint provides an authoritative foundation for understanding the physicochemical properties of this important pharmaceutical building block and serves as an invaluable resource for scientists working to rationally design and formulate new medicines.

References

-

Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN repository. Retrieved from [Link]

-

Bradner, J. (1963). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 43, 87. [Link]

-

Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. Presentation slides. [Link]

-

ResearchGate. (2009). (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved from [Link]

-

Varfolomeev, M. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. International Journal of Molecular Sciences, 22(19), 10338. [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Rheingold, A. L. (2009). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 86(11), 1310. [Link]

-

Giacovazzo, C. (2014). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Li, Y., et al. (2023). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 25, 432-443. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative contributions of different types of intermolecular interactions... [Scientific Diagram]. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

-

Science Education Resource Center at Carleton College. (2018). Single Crystal Structure Refinement (SREF). Retrieved from [Link]

-

Asiri, A. M., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. This compound CAS#: 54127-63-8 [m.chemicalbook.com]

- 3. This compound | 54127-63-8 [chemicalbook.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. academic.oup.com [academic.oup.com]

- 9. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloro-5-hydroxynicotinic acid | 1211531-26-8 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. xray.uky.edu [xray.uky.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of 5-Chloro-6-hydroxynicotinic Acid

This guide provides a comprehensive technical overview of the melting point of 5-Chloro-6-hydroxynicotinic acid, a crucial physicochemical property for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document delves into the theoretical underpinnings of melting point determination, the practicalities of accurate measurement, and the interpretation of the data as an indicator of material purity.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1] This physical constant is a fundamental characteristic of a pure substance, dictated by the strength of the intermolecular forces within its crystal lattice. For drug development professionals, an accurate and sharp melting point serves two primary functions:

-

Identification: A measured melting point can be compared against literature values to confirm the identity of a synthesized or procured compound.[2]

-

Purity Assessment: Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[1] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and typically causing a depression of the melting point and a broadening of the melting range.[1]

Therefore, the meticulous determination of the melting point is a foundational step in the characterization and quality control of active pharmaceutical ingredients and intermediates like this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | PubChem |

| Molecular Weight | 173.55 g/mol | PubChem |

| Appearance | White to light yellow/orange powder or crystal | ChemicalBook |

| CAS Number | 54127-63-8 | ChemicalBook |

| Melting Point (literature) | ≥300 °C | ChemicalBook |

| Melting Point (DSC) | Onset: 582.2 K (309.05 °C), Peak: 585.6 K (312.45 °C) | The Journal of Physical Chemistry B (2009) |

Methodologies for Melting Point Determination

Two primary methods are employed for determining the melting point of organic compounds: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This classic technique involves heating a small, powdered sample in a capillary tube at a controlled rate. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting range.[3]

The addition of heat increases the vibrational energy of the molecules in the crystal lattice until they overcome the forces holding them in a fixed position. In a pure substance, this transition is sharp. Impurities introduce defects, requiring less energy to disrupt the structure, thus lowering and broadening the melting range.[1]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[4][5] As the sample melts, it absorbs energy (an endothermic process), and this change in heat flow is detected by the instrument.[5]

The core principle of DSC is to maintain the sample and a reference (often an empty pan) at the same temperature while they are subjected to a controlled temperature program.[5] When the this compound reaches its melting point, it requires more heat to increase its temperature at the same rate as the reference.[5] This differential heat flow is precisely measured and plotted against temperature, resulting in a thermogram where the melting event appears as a distinct peak. The onset of this peak is often taken as the melting point, providing a highly accurate and reproducible value.

Experimental Protocols

The following protocols are designed to ensure the accurate and reliable determination of the melting point of this compound.

Mandatory Sample Preparation: The Key to Accuracy

The quality of the sample is paramount for an accurate melting point determination. The provided protocol is based on established methods for ensuring high purity.

Step-by-Step Purification Protocol:

-

Recrystallization: Dissolve the crude this compound in hot ethanol (at approximately 72°C or 345 K). The principle is to use a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, leaving impurities behind in the solution upon cooling.[6][7]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.[8] Slow cooling is crucial for the formation of a well-ordered crystal lattice.

-

Vacuum Filtration: Collect the white crystalline solid using a Buchner funnel under vacuum. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[8]

-

Drying: Dry the crystals thoroughly in a vacuum oven at an elevated temperature (e.g., 80°C or 353 K) under reduced pressure (e.g., 1.3 Pa) to remove all traces of the solvent. Residual solvent can act as an impurity, depressing the melting point.

-

Homogenization: Gently grind the dried crystals into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample during analysis.

Protocol 1: Capillary Melting Point Determination

Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp®)

Procedure:

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end to a height of 2-3 mm.[3]

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Estimation (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement.

-

Accurate Measurement: Using a fresh sample, heat the block to about 20°C below the estimated melting point.[3] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[3] For a pure sample, this range should be narrow.

Protocol 2: DSC Analysis

Instrumentation: Differential Scanning Calorimeter

Procedure:

-

Sample Encapsulation: Accurately weigh 1-3 mg of the finely powdered, dried sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from 25°C to 350°C).

-

Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. The melting event will be an endothermic peak. Determine the onset temperature and the peak maximum temperature from the software.

Workflow and Data Interpretation

The following diagram illustrates the logical flow from sample receipt to final purity assessment.

Caption: Workflow for accurate melting point determination.

Interpreting the Results:

-

Sharp Melting Range: A narrow melting range (≤1°C) obtained from the capillary method is a strong indicator of high purity.[1]

-

Broad Melting Range: A wide or depressed melting range suggests the presence of impurities.[10] In this case, further purification steps may be necessary.

-

DSC Thermogram: The DSC provides a quantitative measure of the melting process. The sharpness of the endothermic peak is indicative of purity. The onset temperature is often correlated with the melting point of the pure substance.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[11] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powdered material.[12][13]

Conclusion

The melting point of this compound is a critical parameter for its identification and quality control, with a literature value of ≥300°C. More precise determination using DSC indicates a melting onset around 309°C. Accurate measurement is contingent upon meticulous sample preparation, including purification by recrystallization and thorough drying. Both capillary and DSC methods provide valuable, complementary information. A sharp, well-defined melting point, consistent with reference values, provides researchers and drug developers with high confidence in the identity and purity of their material, forming a self-validating system for quality assessment.

References

-

Melting point determination . University of Calgary. [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle . ResolveMass Laboratories Inc. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY . Chemistry LibreTexts. [Link]

-

Differential scanning calorimetry . Wikipedia. [Link]

-

What is Melting Point? . Mettler Toledo. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

-

Safety Data Sheet: Nicotinic acid . Carl ROTH. [Link]

-

DETERMINATION OF MELTING POINTS . [Link]

-

Experimental No. (4) Recrystallization . [Link]

-

Safety Data Sheet: Nicotinic acid . Chemos GmbH & Co.KG. [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control . Buchi.com. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

Organic Chemistry Lab: Recrystallization . YouTube. [Link]

Sources

- 1. mt.com [mt.com]

- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-hydroxynicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. This document moves beyond a simple data sheet to offer insights into the experimental context and practical considerations for handling and characterizing this molecule.

Molecular Structure and Identity

This compound, also known by its IUPAC name 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring bearing a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 6-position.

It's important to recognize that this compound can exist in tautomeric forms. X-ray crystallography studies have definitively shown that in the solid state, this compound exists as the 6-oxo tautomer (a pyridinone structure) rather than the 6-hydroxy form.[2] This structural feature significantly influences its hydrogen bonding capabilities and crystal packing.

dot graph 5_Chloro_6_hydroxynicotinic_acid_structure { layout=neato; node [shape=plaintext]; edge [style=bold];

} Structure of this compound (oxo-tautomer).

Key Identifiers:

| Identifier | Value |

| CAS Number | 54127-63-8[1] |

| Molecular Formula | C₆H₄ClNO₃[1] |

| Molecular Weight | 173.55 g/mol [1] |

| InChI | InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)[1] |

| InChIKey | OLTRUTPHSBQWAZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C(=O)NC=C1C(=O)O)Cl[1] |

| Synonyms | 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, 5-Chloro-6-hydroxy-3-pyridinecarboxylic acid[1] |

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be used with the understanding that experimental verification is recommended for critical applications.

| Property | Value | Source |

| Melting Point | ≥300 °C | |

| Boiling Point (Predicted) | 334.6 ± 42.0 °C | [3] |

| pKa (Predicted) | 3.38 ± 0.50 | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c |

Solubility:

Experimental Protocols for Core Property Determination

For researchers requiring precise, in-house data, the following section outlines established methodologies for determining key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the carboxylic acid group is a critical parameter influencing the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity. Potentiometric titration is a robust and accurate method for its determination.

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M NaOH and accurately determine its concentration.

-

Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (the point of steepest slope). This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

-

dot graph pKa_Determination_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Workflow for pKa determination by potentiometric titration.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for formulation development, reaction chemistry, and purification processes. The shake-flask method is a standard approach for determining equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone).

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Accurately dilute the filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Spectroscopic Profile

The spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing effects of the chlorine, carboxylic acid, and pyridinone carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the pyridinone ring will be particularly informative.

While specific peak assignments from experimental data are not widely published, data is available through spectral databases.[1] Analysis of related substituted hydroxynicotinic acids can aid in the interpretation of the spectra.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is consistent with its oxo-tautomeric form.[6][2]

Expected Characteristic IR Bands:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1650 | C=O stretch | Pyridinone |

| ~1600 | C=C and C=N stretch | Aromatic ring |

| ~1200 | C-O stretch | Carboxylic acid |

| ~700-800 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): Expected at m/z 173 (for ³⁵Cl) and 175 (for ³⁷Cl).

-

Loss of H₂O: A peak corresponding to [M-18]⁺.

-

Loss of COOH: A peak corresponding to [M-45]⁺.

-

Loss of Cl: A peak corresponding to [M-35]⁺ or [M-37]⁺.

Synthesis and Reactivity

Synthetic Approach

A common route to this compound involves the chlorination of 6-hydroxynicotinic acid. A patented method describes the synthesis of the intermediate 5-chloro-6-hydroxynicotinoyl chloride from 6-hydroxynicotinic acid.[7]

Illustrative Synthetic Pathway:

-

Formation of the Acid Chloride: 6-hydroxynicotinic acid is reacted with an acid chloride, such as thionyl chloride (SOCl₂), to form 6-hydroxynicotinoyl chloride.

-

Chlorination: The resulting acid chloride is then chlorinated with chlorine gas (Cl₂) to introduce the chlorine atom at the 5-position, yielding 5-chloro-6-hydroxynicotinoyl chloride.

-

Hydrolysis: The 5-chloro-6-hydroxynicotinoyl chloride is subsequently hydrolyzed to give the final product, this compound.

dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} General synthetic pathway to this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction.

-

Pyridinone Ring: The ring system can be subject to electrophilic and nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity. The chlorine atom can potentially be displaced by strong nucleophiles under certain conditions.

-

Phenolic Hydroxyl Group (in the hydroxy tautomer): Although the oxo-form is dominant in the solid state, in solution, the hydroxy tautomer may be present in equilibrium, allowing for reactions typical of phenols, such as ether formation.

Crystallography

Single-crystal X-ray diffraction has provided detailed insights into the three-dimensional structure of this compound in the solid state.

Key Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 5.469 - 5.478 | [3] |

| b (Å) | 10.529 - 10.545 | [3] |

| c (Å) | 11.795 - 11.796 | [3] |

| β (°) | 97.72 - 97.76 | [3] |

The crystal structure reveals that the molecules are arranged in a hydrogen-bonded network, a common feature for carboxylic acids and pyridinones.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By combining literature data with established experimental protocols, this document serves as a valuable resource for researchers working with this compound. A thorough understanding of its structure, properties, and reactivity is essential for its effective application in drug discovery and other areas of chemical research.

References

-

This compound. PubChem. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. [Link]

- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]

-

Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. PubMed. [Link]

Sources

- 1. This compound | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 54127-63-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-hydroxynicotinic Acid

Executive Summary

For researchers and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8), a substituted pyridine carboxylic acid. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes its known physicochemical properties, leverages data from structurally similar compounds to build a robust theoretical framework, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is designed to equip scientists with the foundational knowledge and practical methodologies required to fully characterize the solubility of this compound for research and development applications.

Core Physicochemical Properties

A molecule's fundamental properties govern its solubility behavior. This compound is a crystalline solid, appearing as a white to light yellow powder.[1][2] Key physicochemical parameters are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | PubChem[3] |

| Molecular Weight | 173.55 g/mol | PubChem[3] |

| Appearance | White to light yellow powder/crystal | ChemicalBook[1][4] |

| Melting Point | ≥300 °C | ChemicalBook[1][4] |

| Predicted pKa | 3.38 ± 0.50 | ChemicalBook[1][4] |

| Computed XLogP3 | 0.3 | PubChem[3] |

| CAS Number | 54127-63-8 | PubChem[3] |

The structure contains a carboxylic acid, a hydroxypyridine ring (which can exist in the pyridone tautomeric form), and a chloro-substituent. The carboxylic acid group is the primary acidic center, with a predicted pKa of ~3.38, indicating it is a weak acid. The low positive LogP value suggests a relatively hydrophilic character, predicting that the neutral form of the molecule will have some solubility in both aqueous and organic media.

Theoretical Solubility Profile: Causality and Predictions

The Critical Influence of pH

The solubility of ionizable compounds like this compound is fundamentally dictated by pH.[5] The carboxylic acid moiety will be predominantly in its neutral, protonated form (R-COOH) at pH levels significantly below its pKa. Conversely, at pH levels above the pKa, it will exist primarily as its ionized, deprotonated carboxylate form (R-COO⁻).

This ionization state has a profound impact on aqueous solubility:

-

At Low pH (pH < 2): The molecule is almost entirely in its neutral form. Its solubility will be at its minimum, referred to as the intrinsic solubility (S₀).

-

At pH ≈ pKa (pH ~ 3.4): The concentrations of the neutral and ionized forms are equal.

-

At High pH (pH > 5): The molecule is predominantly in its ionized (salt) form. The introduction of a charge dramatically increases the molecule's interaction with polar water molecules, leading to a significant increase in aqueous solubility.

This relationship can be visualized as follows:

Predicted Behavior in Organic Solvents

While quantitative data is scarce, we can infer a likely solubility profile from its structure and from data on the parent compound, nicotinic acid. A study on nicotinic acid found its mole fraction solubility followed the order: DMSO >> ethanol > water > acetone.[6][7]

-

Protic Solvents (e.g., Ethanol, Methanol): The ability of this compound to be recrystallized from ethanol suggests good solubility, particularly with heating.[1][4] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and hydroxypyridine groups.

-

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is an exceptional solvent for many carboxylic acids due to its high polarity and ability to act as a strong hydrogen bond acceptor. We predict this compound will exhibit high solubility in DMSO. Its solubility in acetonitrile is expected to be lower, as observed with the related compound 6-chloronicotinic acid, which is commercially available as a solution in acetonitrile.[5]

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and hydroxypyridine groups, the compound is expected to have very poor solubility in non-polar solvents.

Experimental Determination of Solubility: Protocols

Given the lack of published data, empirical determination is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[8][9] For higher throughput needs, kinetic solubility assays can provide rank-order data.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol establishes the maximum concentration of the compound that can be dissolved in a given solvent system at equilibrium.

Objective: To determine the thermodynamic solubility of this compound in a selected buffer or solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, ethanol)

-

2-mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Preparation: Add an excess of solid this compound to a glass vial. "Excess" is critical; ensure a visible amount of solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent/buffer to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality Note: 24-72 hours is often required to ensure the dissolution equilibrium is reached and that the solid phase is the most stable polymorphic form.[8]

-

Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Note: Pre-condition the filter by discarding the first ~200 µL to saturate any potential binding sites on the filter membrane.[8]

-

Dilution & Analysis: Prepare an appropriate dilution of the filtrate and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using XRPD or DSC to confirm if any polymorphic transformation or salt disproportionation occurred during the experiment.[8]

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method measures the point at which the compound precipitates when added from a DMSO stock into an aqueous buffer, providing a measure of kinetic solubility.

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

Microplate nephelometer

-

96-well microplates

-

Automated liquid handler or multichannel pipette

Methodology:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient. Causality Note: The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.

-

Incubation: Allow the plate to incubate for a short period (e.g., 2 hours) at room temperature.

-

Measurement: Measure the turbidity (light scattering) in each well using a microplate nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.

Conclusion and Forward Look

The solubility profile of this compound is governed by its weak acidic nature (predicted pKa ~3.38) and its capacity for hydrogen bonding. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa. While quantitative data in the public domain is limited, qualitative evidence and analog data suggest good solubility in polar protic solvents like ethanol and very high solubility in DMSO.

For any drug development program, the protocols outlined herein provide a robust framework for empirically determining the thermodynamic and kinetic solubility of this compound. This essential data will inform critical decisions in formulation, preclinical studies, and ultimately, the successful development of new therapeutic agents.

References

-

PubChem. This compound | C6H4ClNO3 | CID 599541. [Link]

-

Santos, R. et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

-

Al-Maaieh, A. & Al-Gazu, A. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Journal of Chemical & Engineering Data. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. This compound CAS#: 54127-63-8 [m.chemicalbook.com]

- 2. This compound | 54127-63-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 54127-63-8 [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. researchgate.net [researchgate.net]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 54127-63-8 this compound AKSci J99422 [aksci.com]

Spectroscopic Data of 5-Chloro-6-hydroxynicotinic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-chloro-6-hydroxynicotinic acid, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. The guide integrates field-proven insights with theoretical principles to explain experimental choices and data interpretation, ensuring a self-validating and authoritative resource.

Introduction to this compound

This compound (CAS No: 54127-63-8) is a substituted pyridine derivative with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring, leads to interesting chemical and spectroscopic characteristics. The compound exists in tautomeric forms, with the pyridone (oxo) form being predominant in the solid state, a crucial factor in interpreting its spectroscopic data.[3] Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis of this compound requires careful sample preparation and instrument parameter selection to obtain high-resolution spectra.

Step-by-Step Methodology:

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as it needs to dissolve the analyte without its signals interfering with the signals of interest. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.

-

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the labile protons of the hydroxyl and carboxylic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-2 | 8.0 - 8.2 | Doublet (d) | Aromatic CH |

| H-4 | 8.5 - 8.7 | Doublet (d) | Aromatic CH |

| -OH | 11.0 - 13.0 | Broad Singlet | Hydroxyl Proton |

| -COOH | 12.0 - 14.0 | Broad Singlet | Carboxylic Acid Proton |

Interpretation:

The downfield chemical shifts of the aromatic protons (H-2 and H-4) are due to the deshielding effect of the electron-withdrawing nitrogen atom and the carbonyl group in the pyridine ring. The coupling between these two protons would result in a doublet for each signal. The broad signals for the hydroxyl and carboxylic acid protons are characteristic of labile protons that can undergo chemical exchange. Their exact chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | 140 - 145 | Aromatic CH |

| C-3 | 120 - 125 | Quaternary C |

| C-4 | 145 - 150 | Aromatic CH |

| C-5 | 115 - 120 | Quaternary C-Cl |

| C-6 | 160 - 165 | C=O (Pyridone) |

| -COOH | 165 - 170 | Carboxylic Acid Carbonyl |

Interpretation:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbons of the pyridone and carboxylic acid groups are the most deshielded, appearing at the downfield end of the spectrum. The carbon atom attached to the chlorine (C-5) is also significantly deshielded. The quaternary carbons (C-3 and C-5) will typically show weaker signals compared to the protonated carbons.

Caption: Molecular structure with predicted NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

Step-by-Step Methodology:

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Cleanup: The sample is removed, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol).

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Pyridone |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch | Pyridone |

| 1600-1450 | C=C and C=N stretches | Aromatic Ring |

| ~1200 | C-O stretch | Carboxylic Acid |

| ~800 | C-Cl stretch | Chloroalkane |

Interpretation:

The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of an N-H stretching band around 3100 cm⁻¹ and a C=O stretching band for the pyridone at approximately 1650 cm⁻¹ provides strong evidence for the existence of the oxo tautomer in the solid state.[3] The distinct carbonyl stretch of the carboxylic acid is observed around 1700 cm⁻¹. The aromatic ring vibrations and the C-Cl stretch are also identifiable in the fingerprint region of the spectrum.

Caption: A simplified workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine.

| m/z Value | Ion | Interpretation |

| 173 | [M]⁺• (for ³⁵Cl) | Molecular ion with the ³⁵Cl isotope |

| 175 | [M]⁺• (for ³⁷Cl) | Molecular ion with the ³⁷Cl isotope |

| 128 | [M-COOH]⁺ | Fragment ion resulting from the loss of the carboxylic acid group |

| 73 | A common fragment ion observed in the GC-MS data |

Interpretation:

The most prominent feature in the mass spectrum is the pair of peaks at m/z 173 and 175, corresponding to the molecular ion containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative abundance of these peaks, approximately 3:1, is characteristic of a molecule containing one chlorine atom. Fragmentation may occur, leading to the loss of the carboxylic acid group (a loss of 45 Da), resulting in a fragment ion at m/z 128. The peak at m/z 73 is a commonly observed fragment in the GC-MS data for this compound.[1]

Caption: Primary fragmentation pathway in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Solvent Selection: A UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm) is chosen. Ethanol or methanol are common choices.

-

Sample Preparation: A dilute solution of this compound is prepared to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.5 AU).

-

Blank Measurement: A cuvette containing the pure solvent is used to record a baseline spectrum.

-

Sample Measurement: The sample solution is placed in a quartz cuvette, and its absorption spectrum is recorded.

UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~270-280 | High | π → π | Pyridine Ring |

| ~300-320 | Low | n → π | Carbonyl Group |

Interpretation:

The conjugated π-system of the pyridine ring is expected to give rise to a strong π → π* absorption band in the range of 270-280 nm. The carbonyl group of the pyridone tautomer can also exhibit a weaker n → π* transition at a longer wavelength, typically around 300-320 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combined use of NMR, IR, MS, and UV-Vis spectroscopy allows for unambiguous structure elucidation, purity assessment, and a deeper understanding of its chemical properties. The provided experimental protocols offer a reliable framework for obtaining high-quality spectroscopic data for this and similar compounds, supporting further research and development in various scientific disciplines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

- Kovács, B., et al. (2019).

- Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-084.

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

Sources

The Tautomeric Landscape of 5-Chloro-6-hydroxynicotinic Acid: A Technical Guide for Drug Development Professionals

Foreword: Beyond a Simple Structure – The Critical Role of Tautomerism in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. It dictates everything from binding affinity and pharmacokinetic properties to ultimate therapeutic efficacy. However, for a significant class of heterocyclic compounds, a single static structure is an oversimplification. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, introduces a layer of complexity that, if overlooked, can lead to costly failures in the development pipeline. 5-Chloro-6-hydroxynicotinic acid, a substituted pyridine derivative, is a prime exemplar of this phenomenon. This guide provides an in-depth technical exploration of its tautomeric behavior, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to confidently navigate the intricacies of this and related molecular systems. We will move beyond mere observation to understand the underlying energetic and electronic factors governing the tautomeric preference, thereby enabling a more rational approach to drug design and development.

The Fundamental Dichotomy: Hydroxypyridine vs. Pyridone

This compound can, in principle, exist in two primary tautomeric forms: the aromatic hydroxy form (this compound) and the non-aromatic (but still conjugated) pyridone form (5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). The equilibrium between these two forms is not a trivial academic curiosity; it has profound implications for the molecule's hydrogen bonding capabilities, polarity, and shape, all of which are critical determinants of its biological activity.

Caption: The tautomeric equilibrium of this compound.

The central question for any researcher working with this molecule is: which tautomer predominates, and under what conditions? The answer lies in a careful examination of experimental evidence and theoretical calculations.

Unveiling the Dominant Tautomer: Solid-State Evidence

The most definitive method for determining the structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density, allowing for the unambiguous placement of atoms and determination of bond lengths.

X-ray Crystallographic Analysis

A pivotal study by Rui C. Santos in The Journal of Physical Chemistry B (2009) elucidated the crystal structure of this compound.[1][2] The crystallographic data unequivocally demonstrate that in the solid state, the molecule exists as the 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer.[1][2] This is evidenced by the presence of a C=O double bond in the pyridine ring and a proton located on the nitrogen atom.

Table 1: Key Crystallographic Parameters for 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.469 - 5.478 |

| b (Å) | 10.529 - 10.545 |

| c (Å) | 11.795 - 11.796 |

| β (°) | 97.72 - 97.76 |

Data sourced from Santos, R. C. (2009) and ChemicalBook.[1][2]

Causality: Why the Pyridone Form Dominates in the Solid State

The preference for the pyridone tautomer in the crystalline phase can be attributed to a combination of factors:

-

Intramolecular and Intermolecular Hydrogen Bonding: The pyridone form allows for the formation of strong N-H···O hydrogen bonds between adjacent molecules in the crystal lattice. This extensive hydrogen bonding network creates a highly stable, lower-energy crystalline arrangement.

-

Resonance Stabilization: While the hydroxypyridine form possesses true aromaticity, the pyridone tautomer benefits from a significant resonance stabilization involving the amide-like functionality within the ring. This delocalization of electron density contributes to its overall stability.

Spectroscopic Fingerprints: Characterizing Tautomers in Solution

While X-ray crystallography provides a definitive picture of the solid state, the tautomeric equilibrium can shift in solution, influenced by the polarity and hydrogen-bonding capabilities of the solvent. Spectroscopic techniques are indispensable tools for probing this equilibrium in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an ideal tool for distinguishing between tautomers.

Expected Spectroscopic Features:

-

¹H NMR:

-

Hydroxy Tautomer: The presence of a phenolic -OH proton would be expected, typically as a broad singlet. The chemical shifts of the aromatic protons would be consistent with a substituted pyridine ring.

-

Pyridone Tautomer: An N-H proton signal would be observed, often as a broad singlet. The protons on the ring would exhibit chemical shifts characteristic of a dihydropyridine system.

-

-

¹³C NMR:

-

Hydroxy Tautomer: A signal corresponding to a carbon atom attached to a hydroxyl group (C-OH) would be present in the aromatic region.

-

Pyridone Tautomer: A downfield signal characteristic of a carbonyl carbon (C=O) would be a key indicator of this tautomer.

-

Based on data from PubChem, the IUPAC name is assigned as 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid, which is consistent with the pyridone form being the preferred tautomer.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The two tautomers of this compound possess different chromophores and are therefore expected to exhibit distinct absorption spectra.

-

Hydroxy Tautomer: As a substituted aromatic pyridine, this form would likely display a primary absorption band at a shorter wavelength.

-

Pyridone Tautomer: The extended conjugation in the pyridone ring system, including the carbonyl group, is expected to result in a bathochromic shift (a shift to longer wavelength) of the maximum absorption (λmax) compared to the hydroxy tautomer.

By measuring the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol), one can observe shifts in the absorption maxima and changes in the relative intensities of the absorption bands, providing insight into the position of the tautomeric equilibrium.

Experimental Protocols: A Practical Guide

To empower researchers to conduct their own investigations into the tautomerism of this compound and related compounds, the following detailed experimental protocols are provided.

Synthesis of this compound

Illustrative Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve the synthesized and purified this compound in a suitable solvent (e.g., ethanol, as reported by Santos, 2009) to near saturation at an elevated temperature.[1][2]

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Alternatively, employ slow evaporation of the solvent at a constant temperature.

-

Select a single, well-formed crystal of appropriate size for analysis.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as a series of images while rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Protocol for NMR Spectroscopic Analysis of Tautomerism

-

Sample Preparation:

-

Accurately weigh a sample of this compound (typically 5-10 mg).

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Prepare samples in a range of solvents with varying polarities to investigate solvent effects.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant, well-defined temperature.

-

For quantitative analysis of tautomer ratios, ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay.

-

Consider performing variable temperature (VT) NMR experiments to study the thermodynamics of the tautomeric equilibrium.

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C spectra to the respective tautomers.

-

Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

-

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Prepare a series of dilutions from the stock solution in different solvents of interest (e.g., hexane, acetonitrile, ethanol, water).

-

-

Data Acquisition:

-